Dibromoacetic Acid

Description

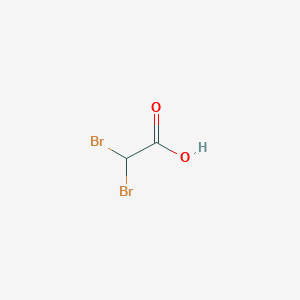

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2,2-dibromoacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2Br2O2/c3-1(4)2(5)6/h1H,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIEILFNCEFEENQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)(Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1023815 | |

| Record name | Dibromoacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1023815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.84 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Hygroscopic solid; [HSDB] White deliquescent solid; [IARC] Beige hygroscopic crystals; [Sigma-Aldrich MSDS] | |

| Record name | Dibromoacetic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20559 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

232-234 °C (decomposition), BP: 195 °C at 250 mm Hg; 130 °C at 16 mm Hg | |

| Record name | DIBROMOACETIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7622 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

235 °F (113 °C) (closed cup) | |

| Record name | DIBROMOACETIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7622 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Very soluble in ethanol; soluble in diethyl ether, In water, 2.11X10+6 mg/L at 25 °C | |

| Record name | DIBROMOACETIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7622 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.02 [mmHg] | |

| Record name | Dibromoacetic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20559 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Hygroscopic crystals | |

CAS No. |

631-64-1 | |

| Record name | Dibromoacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=631-64-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dibromoacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000631641 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, 2,2-dibromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dibromoacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1023815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dibromoacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.151 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIBROMOACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7FUW62YY5L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIBROMOACETIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7622 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

48 °C | |

| Record name | DIBROMOACETIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7622 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Dibromoacetic acid chemical properties and structure

An In-depth Technical Guide to Dibromoacetic Acid: Chemical Properties and Structure

Introduction

This compound (DBAA) is a halogenated acetic acid derivative that has garnered significant attention primarily as a disinfection byproduct (DBP) found in drinking water.[1][2][3] Its formation occurs when water containing natural organic matter and bromide ions is treated with chlorine-based disinfectants.[1][4] While produced commercially in small quantities for research, its prevalence in treated water and associated toxicological effects make it a compound of interest for researchers, environmental scientists, and drug development professionals. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, analytical methods, and biological interactions.

Chemical Structure and Identification

This compound is a monocarboxylic acid where two hydrogen atoms of the methyl group in acetic acid are substituted by bromine atoms.[5]

The structure consists of a central carbon atom bonded to a carboxylic acid group (-COOH), a hydrogen atom, and two bromine atoms.

Physicochemical Properties

This compound is a white, hygroscopic, and deliquescent crystalline solid under standard conditions.[1][5] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Appearance | White hygroscopic crystals | [1][4][5] |

| Melting Point | 32-38 °C | [7][8] |

| Boiling Point | 128-130 °C at 16 mmHg | [7][8] |

| Density | 2.382 g/mL at 25 °C | [8] |

| pKa | 1.48 | [5][9] |

| Water Solubility | Very soluble / Miscible | [4][10] |

| log P (Octanol-Water Partition Coefficient) | 1.226 | [4] |

| Hydrogen Bond Donor Count | 1 | [5] |

| Hydrogen Bond Acceptor Count | 2 | [5] |

| Flash Point | 110 °C | [10] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

| Spectroscopic Technique | Key Features | Reference |

| Mass Spectrometry (MS) | Electron ionization mass spectra are available for structural confirmation. | [5][6] |

| Infrared (IR) Spectroscopy | IR spectra show characteristic absorptions for O-H, C=O, and C-Br bonds. An IR peak at 1424 cm⁻¹ has been reported. | [5][6][11] |

| ¹H NMR Spectroscopy | A ¹H NMR spectrum is available in the Sadtler Research Laboratories spectral collection (ID: 14411). | [5] |

| Raman Spectroscopy | Raman spectra are available for this compound. | [5] |

Chemical Reactivity and Synthesis

As a halogenated organic acid, this compound exhibits reactivity typical for its functional groups.[12] It can participate in nucleophilic substitution reactions, where the bromine atoms are replaced by nucleophiles, and elimination reactions to form unsaturated compounds.[12] It has also been used as a reactant in the stereoselective synthesis of (E)-α, β-unsaturated carboxylic acids when reacted with aldehydes in the presence of samarium diiodide.

Experimental Protocol: Synthesis of this compound

A common laboratory-scale synthesis involves the bromination of bromoacetic acid.[1][12] Another method involves the direct bromination of acetic acid using red phosphorus and molecular bromine.[13]

Objective: To synthesize this compound by the bromination of glacial acetic acid.[13]

Materials:

-

Glacial acetic acid (0.35 mol)

-

Red phosphorus (0.12 g)

-

Bromine (multiple additions, total > 1 mol)

-

Powdered sulfur (0.5 g)

-

Deionized water

Procedure:

-

A mixture of 21 g (0.35 mol) of glacial acetic acid and 3.7 g of red phosphorus is prepared in a suitable reaction vessel.[13]

-

The mixture is cooled, and 28.8 g (0.18 mol) of bromine is added dropwise.[13]

-

The resulting mixture is heated to 60-62 °C, and an additional 68.2 g of bromine is added dropwise.[13]

-

The reaction temperature is raised to 90-95 °C and maintained with stirring for 4.5 hours.[13]

-

The mixture is then cooled to 18-20 °C, and 0.5 g of powdered sulfur is added.[13]

-

The mixture is reheated to 140-150 °C, and 72 g (0.5 mol) of bromine is added dropwise. Stirring is continued at this temperature until the evolution of hydrogen bromide gas ceases (approximately 15-16 hours).[13]

-

An additional 20 g of excess bromine is added, and the mixture is stirred for another 9-10 hours at the same temperature.[13]

-

After the reaction is complete, the mixture is cooled to 15-20 °C, and 40-50 mL of water is carefully added dropwise.[13]

-

The solution is filtered, and excess water is removed from the filtrate by distillation under reduced pressure.[13]

-

The residue is purified by vacuum distillation to yield this compound.[13]

Analytical Methods

The analysis of this compound, particularly in drinking water, is well-established. Standard methods are provided by the U.S. Environmental Protection Agency (EPA).

Experimental Protocol: EPA Method 552.2 for Haloacetic Acids

Objective: To determine the concentration of this compound in drinking water using liquid-liquid extraction and gas chromatography.[4]

Methodology:

-

Sample Preparation: A 40 mL water sample is adjusted to a pH of less than 0.5 with concentrated sulfuric acid. Sodium sulfate (B86663) is added to increase the ionic strength.

-

Extraction: The haloacetic acids are extracted from the aqueous phase into 4 mL of methyl tert-butyl ether (MTBE) by shaking.

-

Derivatization: The acidic protons of the haloacetic acids are converted to methyl esters by the addition of acidic methanol (B129727) followed by gentle heating at 50 °C for 2 hours. This derivatization makes the analytes volatile and suitable for gas chromatography.[4]

-

Neutralization: The acidic solution is neutralized by back-extraction with a saturated sodium bicarbonate solution.

-

Analysis: The MTBE extract containing the methylated haloacetic acids is injected into a gas chromatograph equipped with an electron capture detector (GC-ECD) for separation and quantification.[4] The detection limit for this compound using this method is approximately 0.066 µg/L.[4]

Biological Activity and Mechanism of Action

This compound is not only a water contaminant but also a substance with defined biological effects, including carcinogenicity and developmental toxicity.[3][5][14] The mechanism of its toxicity is an area of active research.

Metabolism and Genotoxicity

In both rats and humans, this compound is primarily metabolized in the liver cytosol.[1] The biotransformation is a glutathione-dependent process catalyzed by the enzyme glutathione (B108866) S-transferase zeta (GST-zeta).[1] This reaction displaces a bromide ion to form an intermediate, which is then hydrolyzed to produce glyoxylate.[1] Glyoxylate, a metabolite, has been shown to be mutagenic in bacteria.[1]

The carcinogenicity of this compound may be linked to the reduction of GST-zeta activity, which could lead to an accumulation of toxic intermediates from other metabolic pathways, such as the tyrosine degradation pathway where GST-zeta also plays a role.[1] Other proposed mechanisms include DNA hypomethylation and the increased expression of proto-oncogenes like c-myc.[1][5]

Safety and Handling

This compound is a hazardous substance that requires careful handling.

-

Hazards: It is harmful if swallowed, in contact with skin, or inhaled. It causes severe skin burns and eye damage.[7][10]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.[7] Handling should occur in a well-ventilated area.[7]

-

First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. If on skin, remove contaminated clothing and rinse skin with water. In case of ingestion or inhalation, seek immediate medical attention.[7][10]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials.

Conclusion

This compound is a chemically simple molecule with significant environmental and toxicological relevance. Its properties as a strong acid and its reactivity are dictated by the presence of two electron-withdrawing bromine atoms and a carboxylic acid group. Understanding its synthesis, methods of detection, and particularly its metabolic pathways and mechanisms of toxicity, is critical for managing its presence in drinking water and for ongoing research in toxicology and drug development. The detailed protocols and structured data presented in this guide offer a technical foundation for professionals working with this compound.

References

- 1. This compound - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. ewg.org [ewg.org]

- 3. Toxicity and Carcinogenicity of the Water Disinfection Byproduct, this compound, in Rats and Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cdn.who.int [cdn.who.int]

- 5. This compound | C2H2Br2O2 | CID 12433 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Acetic acid, dibromo- [webbook.nist.gov]

- 7. chemicalbook.com [chemicalbook.com]

- 8. 二溴乙酸 analytical standard | Sigma-Aldrich [sigmaaldrich.com]

- 9. aqueous solution - What is the pka of this compound? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 10. fr.cpachem.com [fr.cpachem.com]

- 11. Acetic acid, dibromo- [webbook.nist.gov]

- 12. Buy this compound | 10024-50-7 [smolecule.com]

- 13. SU1011629A1 - Process for producing this compound - Google Patents [patents.google.com]

- 14. This compound is a more potent teratogen than diiodoacetic acid in a developmental toxicity screen with F344 rats | Risk Assessment Portal | US EPA [assessments.epa.gov]

An In-depth Technical Guide to the Physical Properties of Dibromoacetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of dibromoacetic acid (DBA). The information is compiled from various scientific sources and is intended to be a valuable resource for laboratory and research applications. This document summarizes key quantitative data in structured tables, outlines detailed experimental protocols for property determination, and includes a visualization of a typical experimental workflow.

Core Physical and Chemical Properties

This compound, with the chemical formula C₂H₂Br₂O₂, is a halogenated acetic acid derivative. It presents as a hygroscopic, white to beige crystalline solid at room temperature.[1][2] Understanding its physical properties is crucial for its handling, application in synthesis, and for toxicological and environmental studies.

Quantitative Data Summary

The physical properties of this compound have been reported with some variability across different sources. The following tables summarize the available quantitative data to provide a comparative overview.

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| Molecular Weight | 217.84 g/mol | [1][3][4] |

| Appearance | Hygroscopic solid, White deliquescent crystals, Beige hygroscopic crystals | [1][2] |

| Melting Point | 32-38 °C | [5] |

| 48 °C | [1] | |

| 49 °C | [2][3][4] | |

| 49-51 °C | [4] | |

| Boiling Point | 232-234 °C (decomposition) | [1][2][3] |

| 195 °C at 250 mmHg | [1][2] | |

| 128-130 °C at 16 mmHg | [5] | |

| Density | 2.382 g/mL at 25 °C | [5] |

| 2.3899 g/mL at 25 °C | [2] | |

| Flash Point | 113 °C (235 °F) (closed cup) | [1][3] |

Table 2: Solubility and Partitioning Properties

| Property | Value | Source(s) |

| Solubility in Water | Very soluble | [2] |

| 2.11 x 10⁶ mg/L at 25 °C | [3] | |

| Solubility in Organic Solvents | Very soluble in ethanol (B145695) and ether | [2] |

| Soluble in DMSO: 100 mg/mL | [5] | |

| pKa | 1.48 | [1] |

| 1.39 at 25 °C | [5][6] | |

| logP (Octanol/Water Partition Coefficient) | 1.22 | [2][4] |

| 0.70 (estimated) | [3] |

Table 3: Spectral Data

| Spectral Data Type | Key Information | Source(s) |

| ¹H NMR | Spectrum available | [7] |

| ¹³C NMR | Spectrum available | [2] |

| Infrared (IR) Spectroscopy | Spectrum available | [1][2][8] |

| Mass Spectrometry (MS) | Mass spectrum data available | [1] |

Experimental Protocols

The following sections describe generalized, standard laboratory procedures for determining the key physical properties of a solid organic compound like this compound.

Determination of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition is sharp. Impurities tend to lower and broaden the melting point range.

Methodology:

-

Sample Preparation: A small amount of the crystalline this compound is finely powdered. A capillary tube, sealed at one end, is tapped open-end-down into the powder to pack a small sample (1-2 mm in height) into the sealed end.[9]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Thiele tube or a modern digital instrument.[10] The apparatus is equipped with a calibrated thermometer or temperature probe.

-

Heating and Observation: The sample is heated slowly and steadily, typically at a rate of 1-2 °C per minute as the expected melting point is approached.[10]

-

Data Recording: Two temperatures are recorded: the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample has melted (T2). The melting point is reported as the range T1-T2.[9][11]

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid. As this compound can decompose at its atmospheric boiling point, determination under reduced pressure is often performed.[1][2][3]

Methodology (Thiele Tube Method):

-

Sample Preparation: A small amount of liquid this compound (if melted) is placed in a small test tube (fusion tube). A capillary tube, sealed at one end, is placed inverted into the liquid.[12]

-

Apparatus Setup: The test tube assembly is attached to a thermometer and placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil).[13]

-

Heating: The Thiele tube is heated gently. As the temperature rises, air trapped in the capillary tube will expand and slowly bubble out.

-

Observation and Data Recording: Heating is continued until a continuous and rapid stream of bubbles emerges from the capillary tube. The heat is then removed. The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point at that atmospheric pressure.[12][13] For measurements under reduced pressure, the apparatus is connected to a vacuum system, and the pressure is recorded along with the boiling point.

Determination of pKa

The pKa is a measure of the strength of an acid in solution. It is the pH at which the acid is 50% dissociated.

Methodology (Potentiometric Titration):

-

Solution Preparation: A known concentration of this compound is prepared in deionized water.

-

Titration Setup: A pH meter with a calibrated electrode is immersed in the this compound solution. A standardized solution of a strong base, typically sodium hydroxide (B78521) (NaOH), is placed in a burette.[14][15]

-

Titration: The NaOH solution is added to the this compound solution in small, precise increments. After each addition, the solution is stirred, and the pH is recorded.[15]

-

Data Analysis: The pH is plotted against the volume of NaOH added to generate a titration curve. The equivalence point is determined from the steepest part of the curve. The volume of NaOH at the half-equivalence point is then found. The pH of the solution at this half-equivalence point is equal to the pKa of the acid.[14][16]

Visualizations

Experimental Workflow for Melting Point Determination

Caption: Workflow for determining the melting point of this compound.

Logical Relationship for pKa Determination

Caption: Logical basis for pKa determination via titration.

References

- 1. This compound | C2H2Br2O2 | CID 12433 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Buy this compound | 10024-50-7 [smolecule.com]

- 4. cdn.who.int [cdn.who.int]

- 5. 631-64-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. Table 1, Properties of Selected Haloacetic Acids - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. This compound(631-64-1) 1H NMR [m.chemicalbook.com]

- 8. Acetic acid, dibromo- [webbook.nist.gov]

- 9. byjus.com [byjus.com]

- 10. chem.ucalgary.ca [chem.ucalgary.ca]

- 11. pennwest.edu [pennwest.edu]

- 12. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Determining pKa of Weak Acid Experiment | PDF | Titration | Chemistry [scribd.com]

- 15. m.youtube.com [m.youtube.com]

- 16. Lesson on pKa and Weak Acid | Libraries & Academic Innovation [library.gwu.edu]

An In-depth Technical Guide to Dibromoacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibromoacetic acid (DBAA) is a haloacetic acid that has garnered significant attention in the scientific community, primarily as a disinfection byproduct in drinking water.[1][2] However, its utility extends beyond environmental science into the realm of chemical synthesis and biomedical research. As a reactive chemical intermediate, this compound serves as a valuable building block in organic synthesis. This guide provides a comprehensive overview of its chemical and physical properties, synthesis and analytical methodologies, and its known interactions with biological signaling pathways.

Chemical and Physical Properties

This compound is a hygroscopic, crystalline solid that is highly soluble in water and polar organic solvents.[3][4][5] A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 631-64-1 | [2] |

| Alternate CAS Number | 10024-50-7 | [6] |

| Molecular Formula | C₂H₂Br₂O₂ | [5] |

| Molecular Weight | 217.84 g/mol | [2][5] |

| IUPAC Name | 2,2-dibromoacetic acid | [2] |

| Synonyms | Dibromoacetate, DBAA, 2,2-dibromoethanoic acid | [2] |

| Appearance | White to off-white hygroscopic crystals | [3][5] |

| Melting Point | 32-38 °C | [5] |

| Boiling Point | 128-130 °C at 16 mmHg | [5] |

| Density | 2.382 g/mL at 25 °C | [5] |

| pKa | 1.39 - 1.48 | [3][5][7] |

| Solubility | Very soluble in water, ethanol, and diethyl ether. | [3][4] |

Synthesis and Analytical Protocols

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the Hell-Volhard-Zelinsky (HVZ) reaction, which involves the α-bromination of a carboxylic acid.[8] The following protocol is adapted from established procedures for α-bromination.

Experimental Protocol: Hell-Volhard-Zelinsky Bromination

-

Materials:

-

Acetic acid

-

Red phosphorus (catalytic amount)

-

Bromine

-

Water

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a mixture of acetic acid and a catalytic amount of red phosphorus is prepared.

-

The mixture is heated to reflux.

-

Bromine is added dropwise from the dropping funnel. The amount of bromine should be at least two molar equivalents to the acetic acid to achieve dibromination.

-

The reaction is initiated by the in situ formation of phosphorus tribromide (PBr₃), which catalyzes the bromination.

-

After the addition of bromine is complete, the reaction mixture is refluxed until the color of bromine disappears, indicating the completion of the reaction.

-

The reaction mixture is then cooled, and the crude dibromoacetyl bromide is hydrolyzed by the slow addition of water to yield this compound.

-

The product is then purified by distillation under reduced pressure.[9]

-

Workflow for Hell-Volhard-Zelinsky Synthesis of this compound

Caption: Workflow for the synthesis of this compound via the Hell-Volhard-Zelinsky reaction.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a common and effective method for the analysis of this compound.

Experimental Protocol: HPLC Analysis of this compound

-

Method 1: Reversed-Phase HPLC

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A mixture of acetonitrile (B52724) and water with an acidic modifier such as phosphoric acid or formic acid (for MS compatibility).

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 210 nm

-

-

Method 2: Ion-Exchange Chromatography

-

Column: Anion exchange column

-

Eluent: Ammonium acetate (B1210297) buffer with an acetonitrile gradient.

-

Flow Rate: 0.2 mL/min

-

Detection: UV at 210 nm or Mass Spectrometry (MS)

-

Applications in Drug Development

This compound and its derivatives are valuable reagents in pharmaceutical synthesis. While direct incorporation of the this compound moiety into final drug products is less common, it serves as a versatile building block. For instance, bromoacetic anhydride (B1165640), a derivative of bromoacetic acid, is utilized in the construction of linkers for antibody-drug conjugates (ADCs), a class of targeted cancer therapies.[10] The high reactivity of the bromine atoms allows for facile nucleophilic substitution, making it a useful intermediate for introducing specific functional groups into complex molecules.

Interaction with Biological Signaling Pathways

This compound has been shown to exert toxicity through its interaction with specific cellular signaling pathways, leading to outcomes such as hepatotoxicity and immunotoxicity.

Toll-Like Receptor 4 (TLR4) Signaling Pathway

This compound can induce hepatotoxicity by activating the Toll-like receptor 4 (TLR4) signaling pathway. This activation leads to a downstream cascade that results in inflammation and liver damage.

Experimental Protocol: Western Blot for TLR4 Pathway Proteins

-

Sample Preparation: Liver tissue or hepatocytes are homogenized in lysis buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. The membrane is then incubated with primary antibodies against TLR4, MyD88, TRAF6, and NF-κB p65 overnight at 4°C.

-

Secondary Antibody and Detection: After washing, the membrane is incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[11][12]

This compound-Induced TLR4 Signaling Pathway

Caption: Activation of the TLR4 signaling pathway by this compound, leading to hepatotoxicity.

Fas/FasL Signaling Pathway

This compound has been demonstrated to induce apoptosis in thymocytes by upregulating the expression of Fas and its ligand (FasL).[13] This interaction triggers the extrinsic apoptosis pathway.

Experimental Protocol: Fas/FasL Apoptosis Assay

-

Cell Culture and Treatment: Thymocytes are cultured in appropriate media and treated with varying concentrations of this compound for a specified time.

-

Flow Cytometry for Fas/FasL Expression: Cells are stained with fluorescently labeled antibodies specific for Fas and FasL and analyzed by flow cytometry to quantify their surface expression.

-

Apoptosis Detection: Apoptosis can be measured using an Annexin V/Propidium Iodide (PI) staining kit and flow cytometry. Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains necrotic cells.

-

ELISA for Soluble FasL: The concentration of soluble FasL in the cell culture supernatant can be quantified using a sandwich ELISA kit.[5]

This compound-Induced Fas/FasL Apoptotic Pathway

Caption: Induction of thymocyte apoptosis by this compound through the Fas/FasL pathway.

Toxicity Profile

This compound is classified as a harmful and corrosive substance.[14] Acute and chronic exposure can lead to various adverse health effects. A summary of its toxicity data is presented in Table 2.

Table 2: Toxicity Data for this compound

| Parameter | Species | Route | Value | Reference(s) |

| LD₅₀ | Rat | Oral | 1737 mg/kg | [11][14] |

| LD₅₀ | Rat | Dermal | 1100 mg/kg | [14] |

| LC₅₀ | Rat | Inhalation | 1.5 mg/L (4 h) | [14] |

Conclusion

This compound is a compound of significant interest to researchers in environmental science, toxicology, and synthetic chemistry. Its role as a disinfection byproduct necessitates a thorough understanding of its toxicological profile and its interactions with biological systems. For synthetic and medicinal chemists, its reactivity provides opportunities for the development of novel compounds. This guide has provided a comprehensive overview of the key technical aspects of this compound to support ongoing research and development efforts.

References

- 1. This compound - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. This compound | C2H2Br2O2 | CID 12433 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Fas Pathway | Thermo Fisher Scientific - JP [thermofisher.com]

- 5. The Role of Fas-FasL Signaling Pathway in Induction of Apoptosis in Patients with Sulfur Mustard-Induced Chronic Bronchiolitis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Bromoacetic acid - Wikipedia [en.wikipedia.org]

- 9. Fas/Fas Ligand–mediated Apoptosis in Different Cell Lineages and Functional Compartments of Human Lymph Nodes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Bromoacetic anhydride | 13094-51-4 | Benchchem [benchchem.com]

- 11. Western blot analysis of TLR4 and nucleus NF-κB [bio-protocol.org]

- 12. 2.8. Western Blot Analysis of the Protein Expression of TLR4 and the NF-κB Pathway [bio-protocol.org]

- 13. Human FASL(Factor Related Apoptosis Ligand) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]

- 14. A rapid ex vivo clinical diagnostic assay for Fas receptor-induced T lymphocyte apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

The Natural Occurrence of Dibromoacetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibromoacetic acid (DBA), a compound frequently identified as a disinfection byproduct in treated water, also has known natural origins. This technical guide provides an in-depth exploration of the natural occurrence of DBA, focusing on its presence in marine environments, particularly within select species of red algae. The document synthesizes available quantitative data, details the experimental protocols for its detection and analysis, and explores its potential biosynthetic pathways. This guide is intended to serve as a comprehensive resource for researchers in natural product chemistry, marine biology, and pharmacology.

Introduction

While the prevalence of this compound (DBA) in municipal drinking water as a result of disinfection processes is well-documented, its natural biogenesis is a less-publicized yet significant area of study. The primary natural sources of DBA identified to date are marine red algae of the genus Asparagopsis, specifically Asparagopsis taxiformis and Asparagopsis armata. These seaweeds are known to produce a variety of halogenated compounds, with DBA being a notable metabolite. Understanding the natural production of DBA is crucial for distinguishing between anthropogenic and natural sources in the environment and for exploring the ecological roles and potential biotechnological applications of this molecule.

Natural Occurrence and Quantitative Data

This compound is a significant natural product in the red algae Asparagopsis taxiformis and Asparagopsis armata. It is often found in conjunction with other halogenated compounds, most notably bromoform (B151600). The concentrations of DBA can vary depending on the species, life stage of the alga, and environmental conditions.

| Algal Species | Life Stage | Concentration of this compound (DBA) | Reference |

| Asparagopsis armata | Tetrasporophyte | 0.12% to 2.6% of dry weight | [1] |

| Asparagopsis armata | Gametophyte | 0.02% to 1.1% of dry weight | [1] |

| Asparagopsis taxiformis | Not Specified | 0.9 µg/g of dry weight | [2][3][4][5] |

In addition to its presence within the algal tissues, DBA is released into the surrounding marine environment.

| Source | Concentration of this compound (DBA) | Reference |

| Culture medium of Asparagopsis taxiformis | 4.8 ± 1.3 µg/L | [6] |

Experimental Protocols

The detection and quantification of DBA from natural sources require specific and sensitive analytical methods. The primary technique employed is Gas Chromatography-Mass Spectrometry (GC-MS) following solvent extraction and chemical derivatization.

Extraction of this compound from Algal Biomass

The following is a composite protocol based on methodologies described in the literature for the extraction of halogenated compounds from Asparagopsis species.

Objective: To extract this compound and other halogenated metabolites from freeze-dried algal tissue.

Materials:

-

Freeze-dried and ground Asparagopsis tissue

-

Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE)

-

Concentrated Sulfuric Acid

-

Anhydrous Sodium Sulfate (B86663)

-

Vortex mixer

-

Centrifuge

-

Glass vials with PTFE-lined caps

-

Pipettes

-

Rotary evaporator or nitrogen stream evaporator

Procedure:

-

Weigh approximately 0.1 g of freeze-dried and ground algal powder into a glass centrifuge tube.

-

Add a suitable volume of extraction solvent. A common approach involves a polar solvent like methanol to initially penetrate the tissue, followed by a non-polar solvent like DCM for extraction. For instance, add 2 mL of methanol, vortex for 1 minute, and then add 2 mL of DCM and vortex for another 2 minutes.

-

To facilitate the extraction of the acidic DBA, acidify the sample. This can be done by adding a small volume of concentrated sulfuric acid to the solvent mixture to bring the pH to < 0.5.[7]

-

Agitate the mixture vigorously for an extended period (e.g., 3 hours) to ensure thorough extraction.[8]

-

Centrifuge the sample to pellet the solid algal material.

-

Carefully transfer the supernatant (the solvent layer containing the extracted compounds) to a clean glass vial.

-

Repeat the extraction process on the algal pellet with a fresh aliquot of the solvent mixture to maximize recovery.

-

Combine the supernatants from all extractions.

-

Add anhydrous sodium sulfate to the combined extract to remove any residual water.

-

Concentrate the extract to a smaller, known volume (e.g., 1 mL) using a gentle stream of nitrogen or a rotary evaporator. The concentrated extract is now ready for derivatization.

Derivatization of this compound for GC-MS Analysis

DBA is a polar and non-volatile compound, making it unsuitable for direct analysis by GC. Therefore, a derivatization step is necessary to convert it into a more volatile and thermally stable form, typically a methyl ester.

Objective: To convert extracted this compound into its methyl ester for GC-MS analysis.

Materials:

-

Concentrated algal extract

-

Acidified methanol (e.g., 10% H₂SO₄ in methanol) or Diazomethane

-

Heating block or water bath

-

Internal standard solution (e.g., 1,2,3-trichloropropane (B165214) in MTBE)

-

Saturated sodium bicarbonate solution

Procedure using Acidified Methanol:

-

To the concentrated extract, add a known amount of an appropriate internal standard.

-

Add 1 mL of acidified methanol.

-

Cap the vial tightly and heat at a controlled temperature (e.g., 50°C) for a set time (e.g., 2 hours) to allow for the esterification reaction to complete.[7]

-

After cooling to room temperature, add 2 mL of a saturated sodium bicarbonate solution to neutralize the acid.

-

Extract the derivatized product (dibromoacetate methyl ester) by adding 1 mL of hexane and vortexing for 1 minute.

-

Allow the layers to separate and carefully transfer the upper hexane layer, containing the derivatized analyte, to a new vial for GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Objective: To separate, identify, and quantify the derivatized this compound.

Typical GC-MS Parameters:

-

Gas Chromatograph: Equipped with a capillary column suitable for separating semi-volatile compounds (e.g., DB-5ms).

-

Injector: Splitless mode is often used for trace analysis.

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: A temperature gradient is used to separate compounds based on their boiling points. An example program could be: initial temperature of 40°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.

-

Mass Spectrometer: Operated in electron ionization (EI) mode.

-

Detection: Can be done in full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.

Biosynthesis of this compound

The precise biosynthetic pathway for this compound in Asparagopsis is not yet fully elucidated. However, it is believed to be closely linked to the biosynthesis of bromoform, the most abundant halogenated metabolite in these algae.[9] Recent research has shed light on the genetic and enzymatic basis of bromoform production.[10][11]

The proposed pathway involves the action of haloperoxidase enzymes, which catalyze the oxidation of bromide ions (Br⁻) in the presence of hydrogen peroxide (H₂O₂). The resulting reactive bromine species then act on organic substrates.[10] Studies have identified a "marine bromoform biosynthesis locus" (mbb) in Asparagopsis taxiformis that includes genes for haloperoxidases.[9] It is hypothesized that intermediates in the fatty acid biosynthesis pathway serve as the initial substrates for halogenation, leading to the formation of bromoform and likely other halogenated compounds, including DBA.[10] The conversion may proceed through a haloform reaction-like mechanism on polyhalogenated ketone intermediates.

Visualizations

Caption: Experimental workflow for DBA analysis.

Caption: Hypothesized biosynthetic pathway for DBA.

References

- 1. [PDF] Genetic and Biochemical Reconstitution of Bromoform Biosynthesis in Asparagopsis Lends Insights into Seaweed Reactive Oxygen Species Enzymology | Semantic Scholar [semanticscholar.org]

- 2. cabidigitallibrary.org [cabidigitallibrary.org]

- 3. Techniques and methods for the determination of haloacetic acids in potable water - Journal of Environmental Monitoring (RSC Publishing) [pubs.rsc.org]

- 4. Identification of bioactives from the red seaweed Asparagopsis taxiformis that promote antimethanogenic activity in vitro [researchonline.jcu.edu.au]

- 5. researchgate.net [researchgate.net]

- 6. Method of Analysis at the U.S. Geological Survey California Water Science Center, Sacramento Laboratory â Determination of Haloacetic Acid Formation Potential, Method Validation, and Quality-Control Practices - Method of Analysis of Haloacetic Acid Formation Potential [pubs.usgs.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Genetic and biochemical reconstitution of bromoform biosynthesis in Asparagopsis lends insights into seaweed ROS enzymology - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Genetic and Biochemical Reconstitution of Bromoform Biosynthesis in Asparagopsis Lends Insights into Seaweed Reactive Oxygen Species Enzymology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Formation of Dibromoacetic Acid as a Disinfection Byproduct: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the formation of dibromoacetic acid (DBA), a significant disinfection byproduct (DBP) in drinking water. This document outlines the chemical pathways of its formation, the influence of various water quality and treatment parameters, and standardized experimental protocols for its study and quantification.

Introduction

This compound (C₂H₂Br₂O₂) is a member of the haloacetic acids (HAAs), a group of chemical compounds that can form in drinking water during disinfection processes.[1][2] When disinfectants like chlorine are used to treat water, they react with naturally occurring organic matter (NOM) present in the source water.[1][2] If bromide ions (Br⁻) are also present, this reaction can lead to the formation of brominated DBPs, including DBA.[1][2] Due to potential health concerns associated with long-term exposure to some DBPs, understanding and controlling the formation of DBA is a critical area of research in water quality and public health.[3]

Core Formation Mechanism

The formation of this compound is a complex process influenced by multiple factors. The fundamental pathway involves the reaction of a disinfectant with natural organic matter (NOM) in the presence of bromide.[1][2]

Role of Bromide and Disinfectants

The critical first step in the formation of brominated DBPs is the oxidation of the bromide ion (Br⁻) by the disinfectant (e.g., chlorine in the form of hypochlorous acid, HOCl) to form hypobromous acid (HOBr).[1][2]

HOCl + Br⁻ → HOBr + Cl⁻

Hypobromous acid is a more potent brominating agent than hypochlorous acid is a chlorinating agent. It readily reacts with NOM to form brominated organic compounds, which are precursors to DBA.[1]

Role of Natural Organic Matter (NOM)

Natural organic matter, a complex mixture of organic compounds derived from the decomposition of plant and animal matter, serves as the primary precursor material for DBP formation.[1] NOM is typically characterized into different fractions based on its polarity and acidity:

-

Hydrophobic fraction (e.g., humic and fulvic acids): Often considered the most significant precursor fraction for DBP formation.[4][5]

-

Transphilic fraction

-

Hydrophilic fraction: While traditionally considered less reactive, this fraction can also contribute significantly to DBP formation, particularly for nitrogenous DBPs.[4][5][6]

The specific chemical structures within these NOM fractions that act as DBA precursors are diverse and include moieties like β-dicarbonyls and other activated aromatic and aliphatic groups.[7]

The following diagram illustrates the general pathway for DBA formation.

Factors Influencing this compound Formation

Several water quality and treatment parameters significantly impact the rate and extent of DBA formation.

-

Disinfectant Type: Free chlorine is more effective at forming HAAs than chloramine (B81541) or chlorine dioxide.[1] Ozone, when used as a primary disinfectant, can reduce the formation of chlorinated DBPs in subsequent chlorination but may shift the speciation towards more brominated forms like DBA if bromide is present.[1]

-

Bromide Concentration: This is a key determining factor. Higher concentrations of bromide in the source water lead to a greater formation of brominated DBPs, including DBA, and a shift away from chlorinated species.[1]

-

NOM Concentration and Character: Higher concentrations of NOM provide more precursor material for DBP formation. The chemical nature of the NOM (e.g., the proportion of hydrophobic vs. hydrophilic fractions) also influences the types and amounts of DBPs formed.[4][5][6]

-

pH: The formation of HAAs is generally favored at lower pH values. However, the overall effect of pH is complex as it also influences disinfectant speciation and NOM reactivity.[4]

-

Temperature: Higher temperatures generally increase the rate of DBP formation reactions.[8]

-

Disinfectant Dose and Contact Time: Higher disinfectant doses and longer contact times typically lead to increased DBP formation, until one of the reactants (disinfectant or precursors) is depleted.[9]

The logical relationship between these influencing factors is depicted in the diagram below.

Quantitative Data on DBA Formation

The concentration of DBA in drinking water can vary widely depending on the factors mentioned above. The following tables summarize typical concentrations and the impact of key parameters on DBA formation.

Table 1: Reported Concentrations of this compound in Drinking Water

| Water System Type | Mean Concentration (µg/L) | Range of Concentrations (µg/L) | Reference |

| Groundwater Distribution Systems (USA) | 0.91 | < 1.0–12.85 | [1] |

| Surface Water Distribution Systems (USA) | 0.96 | < 1.0–11.77 | [1] |

| Various Canadian Treatment Facilities | - | 1.3 - 27 | [1] |

| Water Treatment Plant (Barcelona, Spain) | 3.7 (post-chlorination) | 2.1 - 5.7 | [1] |

Table 2: Influence of Disinfection and Water Quality Parameters on DBA Formation

| Parameter | Condition | Impact on DBA Formation |

| Disinfectant Type | Chlorine vs. Chloramine/Chlorine Dioxide | Chlorine produces substantially higher levels of HAAs.[1] |

| Pre-ozonation followed by chlorination | May shift speciation to favor more brominated HAAs like DBA.[1] | |

| Bromide Concentration | Increasing Br⁻ levels | Increases DBA formation and shifts speciation from chlorinated to brominated HAAs.[1] |

| pH | Decreasing pH (e.g., from 9.0 to 6.3) | Significantly increases HAA formation during chloramination.[4] |

| Temperature | Increasing Temperature | Generally increases the rate of DBP formation.[8] |

| NOM Fraction | Hydrophobic vs. Hydrophilic | Hydrophobic fractions often show higher HAA yields.[4] |

Experimental Protocols for DBA Formation Studies

Standardized methods are crucial for the reproducible study of DBP formation. The Haloacetic Acid Formation Potential (HAAFP) test is a common laboratory procedure to assess the potential of a water source to form HAAs under controlled conditions. The following protocol is a synthesis based on methodologies from the U.S. Geological Survey (USGS) and the U.S. Environmental Protection Agency (EPA).[10][11][12][13]

Sample Collection and Preparation

-

Sample Collection: Collect water samples in baked amber glass or Teflon containers to avoid organic contamination.[10][11]

-

Filtration: Filter the water samples (e.g., using a 0.45 µm filter) to remove suspended particulate matter.[14]

-

Initial Analysis: Measure the initial Dissolved Organic Carbon (DOC) and ammonia-nitrogen concentrations of the filtered sample. These values are used to calculate the required chlorine dose.[10]

Chlorination (Formation) Procedure

-

Chlorine Dosing: Dose the water sample with a standardized sodium hypochlorite (B82951) solution. The dose is calculated to ensure a residual-free chlorine concentration of 2-4 mg/L after the incubation period.[12]

-

pH Buffering: Add a buffer (e.g., boric acid) to maintain a constant pH, typically 8.3 ± 0.1, throughout the incubation.[10][11]

-

Incubation: Incubate the dosed samples in the dark at a constant temperature, typically 25°C, for a specified contact time, usually 7 days.[10][11][12]

Quenching and Sample Extraction

-

Residual Chlorine Measurement: After incubation, measure the pH and the residual-free chlorine to ensure they are within the target range.[10]

-

Quenching: Neutralize any remaining free chlorine by adding a quenching agent, such as sodium sulfite (B76179) or ammonium (B1175870) chloride.[9][10]

-

Acidification: Adjust the sample pH to < 0.5 with a strong acid (e.g., sulfuric acid).[10][13]

-

Extraction: Perform a liquid-liquid extraction by adding methyl tert-butyl ether (MTBE) to the sample and shaking vigorously. The HAAs will partition into the MTBE solvent layer.[10][13]

Derivatization and Analysis

-

Derivatization (Methylation): Convert the extracted HAAs into their more volatile methyl esters. This is typically achieved by adding acidic methanol (B129727) to the MTBE extract and heating gently.[10][11][13]

-

Neutralization/Concentration: Neutralize the acidic extract with a back-extraction using a sodium bicarbonate or sodium hydroxide (B78521) solution. This step also helps to concentrate the methylated HAAs in the MTBE phase.[10][13]

-

Analysis: Analyze the final MTBE extract using a Gas Chromatograph equipped with an Electron Capture Detector (GC-ECD).[1][10][11] The compounds are identified by their retention times and quantified against a standard calibration curve.

The workflow for a typical HAAFP experiment is visualized below.

Conclusion

The formation of this compound as a disinfection byproduct is a multifaceted process governed by the interplay of source water quality and water treatment practices. A thorough understanding of the underlying chemical mechanisms and influencing factors is essential for developing effective strategies to minimize its presence in drinking water while maintaining adequate disinfection. The standardized experimental protocols outlined in this guide provide a robust framework for researchers to investigate DBA formation, evaluate treatment efficacy, and contribute to the ongoing efforts to ensure the safety of public water supplies.

References

- 1. This compound - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Toxicity and Carcinogenicity of the Water Disinfection Byproduct, this compound, in Rats and Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effect of the degradation of different dissolved NOM fractions by the heterogeneous Fenton treatment on the emergence of trihalomethanes and haloacetic acids at drinking water treatment plants - Sistema Institucional de Recursos Digitales - Universidad de Nariño [sired.udenar.edu.co]

- 4. Formation of haloacetic acids from dissolved organic matter fractions during chloramination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. iwaponline.com [iwaponline.com]

- 8. researchgate.net [researchgate.net]

- 9. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 10. Method of Analysis at the U.S. Geological Survey California Water Science Center, Sacramento Laboratory â Determination of Haloacetic Acid Formation Potential, Method Validation, and Quality-Control Practices - Method of Analysis of Haloacetic Acid Formation Potential [pubs.usgs.gov]

- 11. pubs.usgs.gov [pubs.usgs.gov]

- 12. Method of Analysis at the U.S. Geological Survey California Water Science Center, Sacramento Laboratory â Determination of Haloacetic Acid Formation Potential, Method Validation, and Quality-Control Practices - Summary [pubs.usgs.gov]

- 13. NEMI Method Summary - 552.2 [nemi.gov]

- 14. Disinfection byproducts formed during drinking water treatment reveal an export control point for dissolved organic matter in a subalpine headwater stream - PMC [pmc.ncbi.nlm.nih.gov]

The Toxicological Profile of Dibromoacetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibromoacetic acid (DBA) is a disinfection byproduct commonly found in drinking water as a result of chlorination or ozonation processes.[1][2] Its prevalence has raised public health concerns due to potential adverse effects. This technical guide provides a comprehensive overview of the toxicological profile of DBA, summarizing key findings on its carcinogenicity, reproductive and developmental toxicity, neurotoxicity, and other systemic effects. The information is presented to support researchers, scientists, and drug development professionals in understanding the potential risks associated with DBA exposure. This document adheres to stringent data presentation and visualization standards to facilitate clear and concise interpretation of the available scientific literature.

Chemical and Physical Properties

This compound is a hygroscopic solid with the chemical formula C₂H₂Br₂O₂.[3] It is a monocarboxylic acid where two of the methyl hydrogens of acetic acid are replaced by bromine atoms.[3] Under most biological conditions, it exists as the carboxylate anion.[4]

| Property | Value | Reference |

| CAS Number | 631-64-1 | [5] |

| Molecular Weight | 217.86 g/mol | [5] |

| Physical State | Hygroscopic crystals | [3] |

| Oral LD50 (rat) | 1737 mg/kg | [5][6][7] |

| Dermal LD50 (rat) | 1100 mg/kg | [5] |

| Inhalative LC50/4 h (rat) | 1.5 mg/l | [5] |

Toxicokinetics

This compound is rapidly absorbed from the gastrointestinal tract following oral exposure, with maximum blood concentrations in F344 rats reached within one hour after gavage administration.[8] The biotransformation of DBA to glyoxylate (B1226380) primarily occurs in the liver cytosol through a glutathione-dependent process catalyzed by glutathione (B108866) S-transferase zeta (GST-zeta).[9] This metabolic pathway is shared with the degradation of tyrosine.[9]

Carcinogenicity

The National Toxicology Program (NTP) has classified this compound as a carcinogen.[3] Long-term studies in rodents have demonstrated that DBA induces neoplasms at multiple sites.

Animal Studies

In a two-year drinking water study, DBA administered to F344/N rats and B6C3F1 mice resulted in a significant increase in the incidence of various tumors.[8][9][10]

| Species | Sex | Exposure Concentration (mg/L) | Average Daily Dose (mg/kg bw) | Tumor Type | Finding | Reference |

| B6C3F1 Mice | Male | 50, 500, 1000 | 4, 45, 87 | Hepatocellular Adenoma, Hepatocellular Carcinoma, Hepatoblastoma | Significant increase in incidence | [9][11] |

| B6C3F1 Mice | Female | 50, 500, 1000 | 4, 35, 65 | Hepatocellular Adenoma, Hepatocellular Carcinoma | Significant increase in incidence | [9] |

| B6C3F1 Mice | Male & Female | 50, 500, 1000 | 4, 45, 87 (M); 4, 35, 65 (F) | Alveolar/Bronchiolar Adenoma | Significant increase in incidence | [9] |

| F344/N Rats | Male | 50, 500, 1000 | 2, 20, 40 | Malignant Mesothelioma | Significant increase in incidence | [9] |

| F344/N Rats | Female | 50, 500, 1000 | 2, 25, 45 | Mononuclear-cell Leukaemia | Significant increase in incidence | [9] |

Mechanism of Carcinogenesis

The precise mechanism of DBA-induced carcinogenicity is not fully elucidated, but several pathways are implicated. One proposed mechanism involves the reduction of GST-zeta activity, leading to the accumulation of toxic intermediates.[9] DNA damage due to oxidative stress in the liver is also thought to contribute to its hepatocarcinogenicity.[9] Other suggested early events include DNA hypomethylation and increased expression of proto-oncogenes like c-myc and IGF-II.[9]

Reproductive and Developmental Toxicity

This compound has been shown to have adverse effects on the male reproductive system, while its impact on female reproduction and development is less clear.

Male Reproductive Toxicity

Studies in male rats have demonstrated that DBA can alter sperm production and epididymal function.[12] Histopathological changes in the testes, including delayed or altered spermiation, have been observed at doses of 10 mg/kg/day and above.[6] A No-Observed-Adverse-Effect Level (NOAEL) for male reproductive toxicity has been established at 2 mg/kg of body weight per day based on these findings.[6]

| Species | Study Duration | Dosing | NOAEL (mg/kg/day) | LOAEL (mg/kg/day) | Effects at LOAEL | Reference |

| Sprague-Dawley Rat | 79 days (gavage) | 0, 2, 10, 50 mg/kg/day | 2 | 10 | Altered spermiation, histopathological changes in testes | [6] |

| Rat | Two-generation (drinking water) | 50 ppm (4.5-11.6 mg/kg/day) | At least 4.5-11.6 | - | Minimal effects: reduced water consumption, transient weight reduction | [12] |

| Rat | Two-generation (drinking water) | 250, 650 ppm | - | - | Altered sperm production, epididymal tubule changes | [12] |

Female Reproductive and Developmental Toxicity

In contrast to its effects on males, DBA does not appear to adversely affect early pregnancy in rats.[13] Administration of DBA during the first eight days of pregnancy in rats did not impact the number of implantation sites or other progestational parameters, with the exception of elevated serum estradiol.[13] Furthermore, treatment during early pregnancy did not affect litter size, number of resorptions, or pup weight at day 20 of gestation.[13] However, some studies suggest that DBA can be developmentally toxic in rat embryo culture, causing dysmorphology such as rotation and heart defects.[14]

Neurotoxicity

This compound has been shown to induce neurotoxicity in rats following exposure in drinking water.

Neurobehavioral and Neuropathological Effects

In a six-month study, adolescent Fischer 344 rats administered DBA in drinking water exhibited concentration-related neuromuscular toxicity.[15]

| Average Intake (mg/kg/day) | Neurobehavioral Effects | Neuropathological Findings | Reference |

| 20 (Lowest-Observable-Effect Level) | Sensorimotor depression (decreased responses to tail-pinch and click) | No treatment-related changes | [15] |

| 72 | Limb weakness, mild gait abnormalities, hypotonia, sensorimotor depression | Degeneration of spinal cord nerve fibers, cellular vacuolization in spinal cord | [15] |

| 161 | Limb weakness, mild gait abnormalities, hypotonia, sensorimotor depression, decreased activity, chest clasping | Degeneration of spinal cord nerve fibers, cellular vacuolization in spinal cord | [15] |

Studies have also indicated that DBA has a toxic influence on the hippocampus and pre-frontal cortex of rats, with the mechanism potentially linked to neuroinflammation and oxidative stress.[1]

Immunotoxicity

This compound has been demonstrated to possess immunotoxic properties. Exposure in female B6C3F1 mice resulted in alterations in immunological responses.[6]

Effects on Immune Organs and Cells

In a 28-day drinking water study in mice, DBA caused a dose-dependent increase in the number of spleen macrophages, indicating immunotoxicity.[6] At higher doses, body weight gain and thymus weights were decreased, while liver and kidney weights were increased.[6][16] DBA has also been shown to induce apoptosis in murine T-cells through a mitochondria-dependent pathway and activation of MAPK signaling cascades.[17] Furthermore, in vitro studies have demonstrated that DBA can induce thymocyte apoptosis by blocking cell cycle progression, increasing intracellular calcium, and activating the Fas/FasL pathway.[18]

Genotoxicity

This compound has been shown to be mutagenic and genotoxic in various assays. It was mutagenic in S. typhimurium TA100 with and without metabolic activation.[6] DBA also induced DNA repair in the SOS chromotest.[6] In Chinese hamster ovary (CHO-K1) cells, DBA was shown to be mutagenic in the HGPRT gene mutation assay.[19] The genotoxic potential of DBA is considered to be a contributing factor to its carcinogenicity.[9][20]

Signaling Pathways in DBA Toxicity

Hepatotoxicity Signaling Pathway

DBA-induced hepatotoxicity is linked to oxidative stress and the activation of the Toll-like receptor 4 (TLR4) signaling pathway.[2][21] This leads to an inflammatory response in the liver.

References

- 1. The toxic influence of this compound on the hippocampus and pre-frontal cortex of rat: involvement of neuroinflammation response and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound Induced Hepatotoxicity in Mice through Oxidative Stress and Toll-Like Receptor 4 Signaling Pathway Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C2H2Br2O2 | CID 12433 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Introduction - NTP Technical Report on the Toxicology Studies of Bromodichloroacetic Acid (CASRN 71133-14-7) in F344/N Rats and B6C3F1/N Mice and Toxicology and Carcinogenesis Studies of Bromodichloroacetic Acid in F344/NTac Rats and B6C3F1/N Mice (Drinking Water Studies) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. fr.cpachem.com [fr.cpachem.com]

- 6. cdn.who.int [cdn.who.int]

- 7. agilent.com [agilent.com]

- 8. Toxicity and Carcinogenicity of the Water Disinfection Byproduct, this compound, in Rats and Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Toxicity and carcinogenicity of the water disinfection byproduct, this compound, in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Ensuring the security of your connection [dspace.lib.cranfield.ac.uk]

- 12. Oral (drinking water) two-generation reproductive toxicity study of this compound (DBA) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound does not adversely affect early pregnancy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Developmental toxicity of mixtures: the water disinfection by-products dichloro-, dibromo- and bromochloro acetic acid in rat embryo culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Neurotoxicity produced by this compound in drinking water of rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. tandfonline.com [tandfonline.com]

- 17. This compound induced Cl.Ly1+2/-9 T-cell apoptosis and activation of MAPKs signaling cascades - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. This compound Induces Thymocyte Apoptosis by Blocking Cell Cycle Progression, Increasing Intracellular Calcium, and the Fas/FasL Pathway in Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Assessment of the cytotoxicity and genotoxicity of haloacetic acids using microplate-based cytotoxicity test and CHO/HGPRT gene mutation assay [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. This compound Induced Hepatotoxicity in Mice through Oxidative Stress and Toll-Like Receptor 4 Signaling Pathway Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

carcinogenicity of dibromoacetic acid in animal models

An in-depth analysis of the carcinogenicity of dibromoacetic acid (DBA) in animal models reveals it to be a multi-organ carcinogen, with significant findings in both rats and mice. This technical guide synthesizes data from key toxicological studies, outlines experimental methodologies, and illustrates the proposed mechanisms of action.

Experimental Protocols

The primary data on the carcinogenicity of this compound comes from 2-year bioassays conducted by the National Toxicology Program (NTP).[1][2]

1. Animal Models and Husbandry:

-

Species/Strain: Male and female F344/N rats and B6C3F1 mice were used.[2][3]

-

Group Size: Studies typically involved groups of 50 male and 50 female animals for each dose level, including controls.[3][4]

-

Housing: Animals were housed under standard laboratory conditions with controlled temperature, humidity, and a 12-hour light/dark cycle.

-

Diet: All animals had access to standard laboratory feed and drinking water ad libitum.

2. Administration of this compound:

-

Route of Exposure: DBA (greater than 99% pure) was administered to the animals in their drinking water, mimicking a primary route of human exposure.[2][4]

-

Study Duration: The exposure period for the carcinogenicity studies was 2 years.[3]

-

Dose Levels:

-

Rats (F344/N): 0 (control), 50, 500, and 1000 mg/L.[4] These concentrations corresponded to average daily doses of approximately 2, 20, and 40 mg/kg for males and 2, 25, and 45 mg/kg for females.[4]

-

Mice (B6C3F1): 0 (control), 50, 500, and 1000 mg/L.[4] These concentrations corresponded to average daily doses of approximately 4, 45, and 87 mg/kg for males and 4, 35, and 65 mg/kg for females.[2][4]

-

3. Endpoint Evaluation:

-

Clinical Observation: Animals were observed twice daily for clinical signs of toxicity. Body weight and water consumption were monitored regularly.[5]

-

Pathology: At the end of the 2-year study, a complete necropsy was performed on all animals. Tissues from all major organs were collected, preserved in 10% neutral buffered formalin, and processed for microscopic examination.[1][6]

Carcinogenicity Data

DBA administration resulted in a significant increase in tumor incidence at multiple sites in both rats and mice.[3][5]

Table 1: Carcinogenicity of this compound in F344/N Rats (2-Year Drinking Water Study)

| Sex | Organ/System | Neoplasm | Dose Level (mg/L) | Incidence |

| Male | Abdominal Cavity | Malignant Mesothelioma | 0 | 0/50 |

| 50 | 1/50 | |||

| 500 | 5/50 | |||

| 1000 | 11/50 | |||

| Female | Hematopoietic System | Mononuclear Cell Leukemia | 0 | 10/50 |

| 50 | 16/50 | |||

| 500 | 19/50 | |||

| 1000 | 24/50 |

Source: Data synthesized from NTP Technical Report 537.[2][4][7]

Table 2: Carcinogenicity of this compound in B6C3F1 Mice (2-Year Drinking Water Study)

| Sex | Organ | Neoplasm | Dose Level (mg/L) | Incidence |

| Male | Liver | Hepatocellular Adenoma or Carcinoma | 0 | 28/50 |

| 50 | 40/50 | |||

| 500 | 47/50 | |||

| 1000 | 48/50 | |||

| Male | Liver | Hepatoblastoma | 0 | 0/50 |

| 50 | 3/50 | |||

| 500 | 20/50 | |||

| 1000 | 28/50 | |||

| Male | Lung | Alveolar/Bronchiolar Adenoma or Carcinoma | 0 | 11/50 |

| 50 | 13/50 | |||

| 500 | 24/50 | |||

| 1000 | 23/50 | |||

| Female | Liver | Hepatocellular Adenoma or Carcinoma | 0 | 10/50 |

| 50 | 14/50 | |||

| 500 | 38/50 | |||

| 1000 | 45/50 |

Source: Data synthesized from NTP Technical Report 537.[2][4][7]

Visualizations: Experimental Workflow and Mechanistic Pathways

The following diagrams illustrate the experimental design and the proposed molecular mechanisms underlying DBA's carcinogenicity.

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. Abstract for TR-537 [ntp.niehs.nih.gov]

- 3. Toxicity and carcinogenicity of the water disinfection byproduct, this compound, in rats and mice [pubmed.ncbi.nlm.nih.gov]

- 4. This compound - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Toxicity and Carcinogenicity of the Water Disinfection Byproduct, this compound, in Rats and Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. Studies of Cancer in Experimental Animals - Report on Carcinogens Monograph on Haloacetic Acids Found as Water Disinfection By-Products - NCBI Bookshelf [ncbi.nlm.nih.gov]

Genotoxicity of Dibromoacetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dibromoacetic acid (DBA), a common disinfection byproduct in drinking water, has been the subject of numerous genotoxicity studies due to its potential carcinogenic effects. This technical guide provides a comprehensive overview of the genotoxic potential of DBA, summarizing key findings from various assays, detailing experimental methodologies, and illustrating the molecular pathways implicated in its genotoxic effects. The available data consistently indicate that this compound is genotoxic, inducing gene mutations, chromosomal aberrations, and DNA damage, primarily through mechanisms involving oxidative stress.

Introduction

This compound (DBA) is a member of the haloacetic acids (HAAs), a class of compounds formed during the disinfection of water by chlorination or ozonation, particularly in water sources with high bromide content.[1] Its widespread presence in drinking water has raised public health concerns, leading to extensive toxicological evaluation. The International Agency for Research on Cancer (IARC) has classified DBA as a Group 2B carcinogen, possibly carcinogenic to humans. This classification is supported by evidence of carcinogenicity in animal studies, where DBA has been shown to induce tumors in multiple organs.[1] Understanding the genotoxic mechanisms of DBA is crucial for assessing its carcinogenic risk to humans and for the development of regulatory guidelines.

Genotoxicity Profile of this compound

The genotoxicity of DBA has been evaluated in a range of in vitro and in vivo assays. The collective evidence from these studies demonstrates that DBA can induce DNA damage and mutations.

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method for identifying chemical mutagens. DBA has been consistently shown to be mutagenic in the Salmonella typhimurium strain TA100, both with and without metabolic activation (S9). However, it has tested negative in the TA98 strain.[2] This suggests that DBA primarily induces base-pair substitution mutations.

Table 1: Summary of Ames Test Results for this compound

| S. typhimurium Strain | Metabolic Activation (S9) | Result | Quantitative Data (Revertants/Plate) |

| TA100 | Without S9 | Positive | Data not available in the searched sources |

| TA100 | With S9 | Positive | Data not available in the searched sources |

| TA98 | Without S9 | Negative | Data not available in the searched sources |